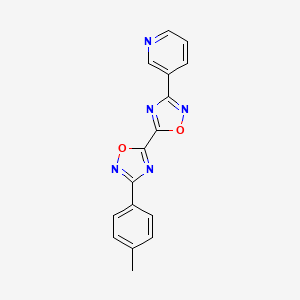

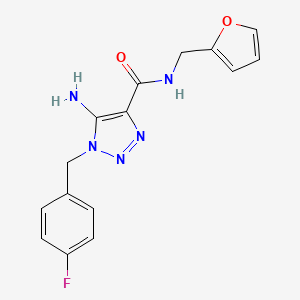

3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a bi-1,2,4-oxadiazole derivative. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the oxadiazole ring. The presence of the phenyl and pyridinyl groups could potentially have interesting electronic effects on the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxadiazoles are known to undergo a variety of chemical reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the oxadiazole ring and the attached phenyl and pyridinyl groups. It would likely be a solid at room temperature .科学的研究の応用

Organic Electronics Applications

Research has demonstrated the utility of oxadiazole derivatives in the development of phosphorescent organic light-emitting diodes (OLEDs). Specifically, materials like "3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole" have been synthesized and utilized as electron transporters and hole/exciton blockers. These materials significantly enhance device performance, evidenced by reduced driving voltages, high efficiency, and negligible efficiency roll-off across various colored devices. This advancement in material science indicates a promising direction for the development of efficient and durable OLEDs (Cheng-Hung Shih et al., 2015).

Anticancer Applications

Oxadiazole derivatives have been identified as potential anticancer agents through caspase- and cell-based high-throughput screening assays. These compounds exhibit good activity against several breast and colorectal cancer cell lines. Notably, the structure-activity relationship (SAR) studies of these compounds reveal that modifications in the phenyl group and the introduction of a substituted five-member ring enhance their anticancer efficacy. This discovery highlights the potential of oxadiazole derivatives in cancer therapy and the importance of chemical genetics in identifying novel therapeutic agents (Han-Zhong Zhang et al., 2005).

Corrosion Inhibition

In the context of corrosion science, "3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole" and related compounds have been investigated for their inhibitive properties on brass corrosion in simulated cooling water systems. Studies employing potentiodynamic polarization and electrochemical impedance spectroscopy methods demonstrate that these oxadiazole derivatives are effective mixed-type corrosion inhibitors. Their performance is superior to some known inhibitors, highlighting their potential in industrial applications to mitigate corrosion and biocorrosion, thus extending the lifespan of metal components (A. Rochdi et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-methylphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2/c1-10-4-6-11(7-5-10)13-18-15(22-20-13)16-19-14(21-23-16)12-3-2-8-17-9-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGVJHOWBRIJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-3'-pyridin-3-yl-5,5'-bi-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2860383.png)

![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)

![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)